molecular formula C12H15NO3 B1627809 Methyl 4-(propylcarbamoyl)benzoate CAS No. 216162-45-7

Methyl 4-(propylcarbamoyl)benzoate

Cat. No.: B1627809
CAS No.: 216162-45-7
M. Wt: 221.25 g/mol
InChI Key: DJXBEZMEJAQBMH-UHFFFAOYSA-N
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Description

Methyl 4-(propylcarbamoyl)benzoate is an organic compound with the molecular formula C12H15NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the para position is substituted with a propylcarbamoyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(propylcarbamoyl)benzoate can be synthesized through a multi-step process involving the esterification of 4-aminobenzoic acid followed by the introduction of a propyl group. The general synthetic route involves:

    Esterification: 4-aminobenzoic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-aminobenzoate.

    Carbamoylation: The methyl 4-aminobenzoate is then reacted with propyl isocyanate under controlled conditions to introduce the propylcarbamoyl group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(propylcarbamoyl)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(propylcarbamoyl)benzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the carbamoyl group.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Hydrolysis: 4-(propylcarbamoyl)benzoic acid.

    Reduction: Methyl 4-(propylamino)benzoate.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Methyl 4-(propylcarbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(propylcarbamoyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The propylcarbamoyl group can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Methyl 4-(propylcarbamoyl)benzoate can be compared with other similar compounds such as:

    Methyl 4-(methylcarbamoyl)benzoate: Similar structure but with a methyl group instead of a propyl group.

    Methyl 4-(ethylcarbamoyl)benzoate: Similar structure but with an ethyl group instead of a propyl group.

    Methyl 4-(butylcarbamoyl)benzoate: Similar structure but with a butyl group instead of a propyl group.

The uniqueness of this compound lies in the specific properties imparted by the propyl group, which can influence its reactivity and interactions compared to its methyl, ethyl, or butyl analogs.

Properties

IUPAC Name

methyl 4-(propylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16-2/h4-7H,3,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXBEZMEJAQBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589373
Record name Methyl 4-(propylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216162-45-7
Record name Methyl 4-(propylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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